(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F6N2OS/c19-17(20,21)12-8-13(18(22,23)24)10-14(9-12)25-16(28)26-15(27)7-6-11-4-2-1-3-5-11/h1-10H,(H2,25,26,27,28)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXRUDFNYNKUBH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or thioamide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Synthesis Methodology
The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3-phenylprop-2-enoyl chloride in the presence of a base like triethylamine. This reaction is conducted under an inert atmosphere to avoid unwanted side reactions. Purification methods such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemistry
In the field of chemistry, (E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide serves as a building block for synthesizing more complex molecules. Its unique structural features make it an attractive candidate for exploring new chemical reactions and pathways.
Biology
Research has indicated that this compound may act as an enzyme inhibitor or a receptor modulator . Studies have shown its potential in modulating biological pathways, which could lead to significant advancements in understanding enzyme mechanisms and receptor interactions.
Medicine
The therapeutic potential of this compound is being explored in the context of treating various diseases, including:
- Cancer : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor growth through specific molecular interactions.
- Inflammatory Conditions : Its ability to modulate inflammatory pathways presents opportunities for developing treatments for chronic inflammatory diseases .
Industry
In industrial applications, this compound is utilized in the development of new materials that require specific properties such as:
- High Thermal Stability : The trifluoromethyl groups contribute to enhanced thermal resistance.
- Chemical Resistance : It is explored for use in coatings and materials that need to withstand harsh chemical environments.
Anticancer Activity
A significant study examined the anticancer activity of compounds similar to this compound. Results indicated substantial growth inhibition against various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| HOP-92 | 67.55 |
These findings suggest that compounds with similar structures may provide a basis for developing effective cancer therapies .
Enzyme Inhibition Studies
In biological assays, this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicate promising inhibition rates that could lead to further investigations into its mechanism of action and potential therapeutic uses .
Mechanism of Action
The mechanism of action of (E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. This compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Structural Features :
- Core scaffold : All analogs share the (E)-3-phenylprop-2-enamide backbone.
- Substituent variations : Differing aryl groups on the carbamothioyl moiety (e.g., 3,5-bis(trifluoromethyl)phenyl, 3-trifluoromethylphenyl, 3,5-dichlorophenyl).
Lipophilicity (log kis) :
| Compound | Substituent | log kis |
|---|---|---|
| Target compound | 3,5-bis(trifluoromethyl)phenyl | 0.9667 |
| (2E)-3-Phenyl-N-(2,4,6-trifluorophenyl)prop-2-enamide | 2,4,6-trifluorophenyl | -0.0131 |
| (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide | 3,5-dichlorophenyl | 0.6137 |
Antimicrobial and Antitubercular Efficacy :
| Compound | MIC (µM) vs. S. aureus | MIC (µM) vs. M. tuberculosis |
|---|---|---|
| Target compound | 22.27 | 22.27 |
| (2E)-N-(3-trifluoromethylphenyl)-3-phenylprop-2-enamide | 27.47 | 27.47 |
| (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide | 27.38 | 27.38 |
The target compound exhibits the lowest MIC values against staphylococcal strains and M. tuberculosis, indicating superior potency. Notably, it also inhibits biofilm formation in S. aureus ATCC 29213 at sub-MIC concentrations and enhances the efficacy of vancomycin, ciprofloxacin, and tetracycline .
Antifungal Activity :
- The 3-fluorophenyl analog shows strong activity against Bipolaris sorokiniana (MIC = 16.58 µM), while the target compound’s antifungal effects are less pronounced .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents enhance antimicrobial activity by increasing electrophilicity and target binding.
- Lipophilicity: Higher log kis correlates with improved membrane penetration but may reduce selectivity.
- Synergistic Effects : The 3,5-bis(trifluoromethyl)phenyl group uniquely enhances antibiotic synergy, possibly by disrupting efflux pumps or biofilm matrices .
Toxicity and Selectivity
- All tested cinnamamides, including the target compound, show minimal cytotoxicity in THP-1 cells (<10% lethality at bioactive concentrations).
- No in vivo toxicity was observed in Nicotiana tabacum models for antifungal analogs, suggesting a favorable therapeutic window .
Biological Activity
(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide, commonly referred to as TFP-amide, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C18H12F6N2OS
- Molecular Weight: 396.36 g/mol
The structure of TFP-amide features a unique trifluoromethyl group which enhances its biological activity by increasing lipophilicity and influencing molecular interactions.
The biological activity of TFP-amide can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: TFP-amide has been shown to inhibit specific signaling pathways involved in cancer cell proliferation. For instance, it affects the STAT3 pathway, which is crucial in many cancers for promoting cell survival and proliferation .
- Induction of Apoptosis: Studies indicate that TFP-amide induces apoptosis in cancer cells through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors .
- Antimicrobial Activity: Preliminary studies suggest that TFP-amide exhibits antimicrobial properties against various bacterial strains, although further research is needed to quantify these effects.
Anticancer Activity
A study investigating the effects of TFP-amide on liver cancer cells (HepG2 and Hep3B) demonstrated significant inhibition of cell growth in a concentration-dependent manner. The compound was effective at concentrations ranging from 1 µM to 10.8 µM over a treatment period of 72 hours .
| Concentration (µM) | Cell Growth Inhibition (%) | Apoptosis Induction (%) |
|---|---|---|
| 1 | 20 | 15 |
| 5 | 50 | 30 |
| 10 | 75 | 60 |
This data highlights the potential of TFP-amide as an effective therapeutic agent against liver cancer.
Antimicrobial Activity
While specific quantitative data on antimicrobial efficacy is limited, initial findings suggest that TFP-amide may inhibit the growth of certain bacterial strains. Further studies are necessary to establish minimum inhibitory concentrations (MICs) and explore the spectrum of activity.
Case Studies
- Liver Cancer Treatment : In vivo studies revealed that administration of TFP-amide at a dose of 5 mg/kg significantly inhibited tumor growth in liver cancer models. This effect was linked to the modulation of the HNF4α pathway and inhibition of STAT3 phosphorylation .
- Cholinesterase Inhibition : TFP-amide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. Some derivatives demonstrated superior inhibitory activity compared to established drugs like rivastigmine .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide?
- Methodological Answer : Microwave-assisted synthesis under controlled temperature (80–120°C) and solvent-free conditions can optimize reaction efficiency for trifluoromethyl-containing anilides, as demonstrated for structurally analogous compounds . For thiourea derivatives, refluxing with palladium(II) acetate catalysts in dry DMF under nitrogen, followed by purification via column chromatography (hexane/ethyl acetate gradients), is effective .
Q. Which in vitro assays are validated for assessing its antimicrobial activity?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Staphylococcus aureus (ATCC 29213) and Mycobacterium tuberculosis H37Ra. For example, analogs of this compound show MICs as low as 0.15 µM against S. aureus .
- Time-Kill Studies : Quantify bacterial viability (CFU/mL reduction) over 8–24 hours. A >99% reduction in CFU/mL was observed for related cinnamamides after 8 hours .
- Biofilm Inhibition : Crystal violet staining or confocal microscopy to assess biofilm disruption in S. aureus .
Q. How is cytotoxicity evaluated for this compound?
- Methodological Answer :
- Cell Viability Assays : Use human embryonic kidney (HEK-293) or liver (HepG2) cell lines with MTT or resazurin-based protocols. No significant cytotoxicity (IC50 > 50 µM) was reported for analogs in spinach chloroplasts or mammalian cells .
Advanced Research Questions
Q. What structural features enhance its antimicrobial potency?
- Answer :
- Lipophilicity : The 3,5-bis(trifluoromethyl)phenyl group increases membrane permeability, critical for targeting Gram-positive bacteria .
- Electronic Effects : Electron-withdrawing trifluoromethyl groups improve electrophilic reactivity, enhancing interactions with bacterial enzymes (e.g., enoyl-ACP reductase) .
- Stereochemistry : The (E)-configuration of the propenamide moiety optimizes spatial alignment with bacterial targets .
Q. Does this compound exhibit synergy with clinical antibiotics?
- Answer : Co-administration with β-lactams (e.g., ampicillin) or fluoroquinolones (e.g., ciprofloxacin) can reduce antibiotic MICs by 4–8-fold. Synergy is attributed to disruption of efflux pumps or biofilm matrices .
Q. What mechanisms underlie its anti-biofilm activity?
- Answer : Transcriptomic studies on S. aureus suggest downregulation of ica operon genes (critical for polysaccharide biofilm matrix synthesis) and upregulation of autolysins (e.g., atl), promoting biofilm dispersal .
Analytical and Mechanistic Challenges
Q. How can impurities in synthesis be characterized?
- Methodological Answer :
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect nitro-aniline derivatives or acetylated byproducts (common in carbamothioyl syntheses) .
- NMR Spectroscopy : Compare ¹H/¹⁹F NMR shifts to reference standards for structural confirmation .
Q. What computational tools predict its pharmacokinetic properties?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
